molecular formula C14H12FN3OS B10920657 N-(1-Ethyl-1H-benzo[d]imidazol-2-yl)-5-fluorothiophene-2-carboxamide

N-(1-Ethyl-1H-benzo[d]imidazol-2-yl)-5-fluorothiophene-2-carboxamide

Cat. No.: B10920657
M. Wt: 289.33 g/mol
InChI Key: VWIWBTVTIKSJIY-UHFFFAOYSA-N
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Description

N-(1-Ethyl-1H-benzo[d]imidazol-2-yl)-5-fluorothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzoimidazole core, which is known for its diverse biological activities, and a fluorothiophene moiety, which enhances its chemical stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-1H-benzo[d]imidazol-2-yl)-5-fluorothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Fluorothiophene Moiety: The fluorothiophene moiety can be synthesized through halogenation reactions, where thiophene is treated with fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

    Coupling of the Moieties: The final step involves coupling the benzoimidazole core with the fluorothiophene moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-1H-benzo[d]imidazol-2-yl)-5-fluorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) to yield reduced derivatives.

    Substitution: The fluorine atom in the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.

    Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF); elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzoimidazole derivatives.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Scientific Research Applications

N-(1-Ethyl-1H-benzo[d]imidazol-2-yl)-5-fluorothiophene-2-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.

    Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors and photovoltaic materials.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-1H-benzo[d]imidazol-2-yl)-5-fluorothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoimidazole core can bind to active sites of enzymes, inhibiting their activity, while the fluorothiophene moiety enhances the compound’s binding affinity and stability. This dual interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-5-fluorothiophene-2-carboxamide
  • N-(1-Ethyl-1H-benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide
  • N-(1-Ethyl-1H-benzo[d]imidazol-2-yl)-5-bromothiophene-2-carboxamide

Uniqueness

N-(1-Ethyl-1H-benzo[d]imidazol-2-yl)-5-fluorothiophene-2-carboxamide stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable candidate for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H12FN3OS

Molecular Weight

289.33 g/mol

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)-5-fluorothiophene-2-carboxamide

InChI

InChI=1S/C14H12FN3OS/c1-2-18-10-6-4-3-5-9(10)16-14(18)17-13(19)11-7-8-12(15)20-11/h3-8H,2H2,1H3,(H,16,17,19)

InChI Key

VWIWBTVTIKSJIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(S3)F

Origin of Product

United States

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